molecular formula C4H13N3 B14358388 4-Hydrazinylbutan-1-amine CAS No. 93397-38-7

4-Hydrazinylbutan-1-amine

Cat. No.: B14358388
CAS No.: 93397-38-7
M. Wt: 103.17 g/mol
InChI Key: VZNAZYIHCOSQCQ-UHFFFAOYSA-N
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Description

4-Hydrazinylbutan-1-amine is a primary aliphatic amine with a hydrazine substituent at the fourth carbon of its butyl chain. Its molecular formula is C₄H₁₃N₃, and it features a reactive hydrazinyl (-NH-NH₂) group, which confers unique chemical properties, such as strong nucleophilicity and the ability to form stable Schiff bases or metal complexes.

Properties

IUPAC Name

4-hydrazinylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N3/c5-3-1-2-4-7-6/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNAZYIHCOSQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594358
Record name 4-Hydrazinylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93397-38-7
Record name 4-Hydrazinylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydrazinylbutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-1-amine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

4-Cl-C4H9NH2+N2H4H2O4-H2N-C4H9NH2+HCl+H2O\text{4-Cl-C}_4\text{H}_9\text{NH}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{4-H}_2\text{N-C}_4\text{H}_9\text{NH}_2 + \text{HCl} + \text{H}_2\text{O} 4-Cl-C4​H9​NH2​+N2​H4​⋅H2​O→4-H2​N-C4​H9​NH2​+HCl+H2​O

The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-nitrobutan-1-amine using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or oximes.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: The amine and hydrazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of hydrazones or oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazines or amines.

Scientific Research Applications

4-Hydrazinylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as an intermediate in drug development is ongoing.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinylbutan-1-amine involves its interaction with various molecular targets. The hydrazine group can form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. Additionally, the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Hydrazinylbutan-1-amine with analogous compounds based on substituent groups, molecular weight, and applications:

Compound Name Substituent Group Molecular Formula Molecular Weight CAS Number Key Applications
This compound Hydrazinyl (-NH-NH₂) C₄H₁₃N₃ 115.17 g/mol Not provided Potential chelating agent or drug precursor
4-(1-Methyl-1H-benzimidazol-2-yl)-1-butanamine Benzimidazole C₁₂H₁₇N₃ 203.29 g/mol 173838-84-1 Pharmaceutical intermediate
4-(10H-Phenothiazin-10-yl)butan-1-amine Phenothiazine C₁₆H₁₇N₃S 299.40 g/mol 184776-54-3 Research in neuropharmacology
4-(4-Ethylpiperazin-1-yl)butan-1-amine Piperazine (ethyl-substituted) C₁₀H₂₂N₂ 170.30 g/mol 4486-93-5 Ligand design for receptor binding
4-(5-Bromothiazol-2-yl)butan-1-amine Bromothiazole C₇H₁₀BrN₂S 235.14 g/mol 1523657-45-5 Organic synthesis intermediate
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine Methoxyphenyl-piperazine C₁₅H₂₅N₃O 275.38 g/mol Not provided Serotonin receptor modulation studies

Reactivity and Functional Differences

  • This compound : The hydrazinyl group enables participation in condensation reactions (e.g., forming hydrazones) and coordination chemistry.
  • Benzimidazole Derivatives (e.g., ) : The aromatic benzimidazole ring enhances stability and π-π stacking interactions, making it suitable for drug design.
  • Phenothiazine Derivatives (e.g., ): The sulfur-containing tricyclic structure allows for redox activity, relevant in neurotransmitter research.
  • Piperazine/Piperidine Derivatives (e.g., ) : Nitrogen-rich heterocycles improve solubility and receptor binding affinity, commonly used in antipsychotic agents.
  • Bromothiazole Derivatives (e.g., ) : The bromine atom facilitates cross-coupling reactions in synthetic chemistry.

Pharmacological Potential

  • Phenothiazine Derivatives: Used in dopamine receptor studies due to structural similarity to antipsychotic drugs like chlorpromazine .
  • Methoxyphenyl-piperazine Derivatives (e.g., ) : Exhibit affinity for 5-HT₁A and 5-HT₂A receptors, aiding in antidepressant research .

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